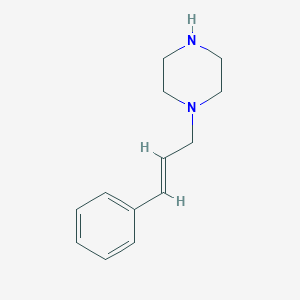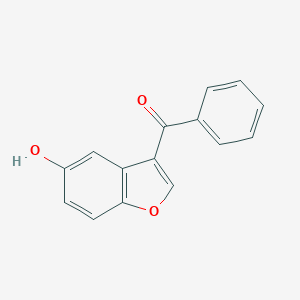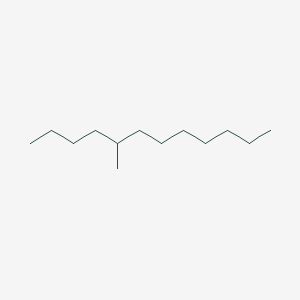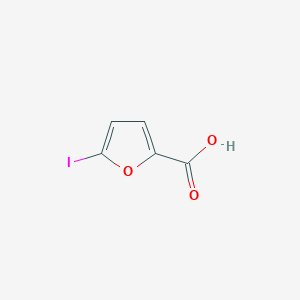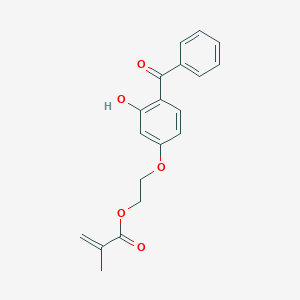
5-Bromo-5-propan-2-yl-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-5-propan-2-yl-1,3-diazinane-2,4,6-trione, also known as BPT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-Bromo-5-propan-2-yl-1,3-diazinane-2,4,6-trione is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. 5-Bromo-5-propan-2-yl-1,3-diazinane-2,4,6-trione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 5-Bromo-5-propan-2-yl-1,3-diazinane-2,4,6-trione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-Bromo-5-propan-2-yl-1,3-diazinane-2,4,6-trione has been shown to have both biochemical and physiological effects. In addition to its anti-tumor properties, 5-Bromo-5-propan-2-yl-1,3-diazinane-2,4,6-trione has been shown to have anti-inflammatory and antioxidant properties. 5-Bromo-5-propan-2-yl-1,3-diazinane-2,4,6-trione has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
5-Bromo-5-propan-2-yl-1,3-diazinane-2,4,6-trione has several advantages for lab experiments, including its high solubility in water and organic solvents, its stability under various conditions, and its relatively low toxicity. However, 5-Bromo-5-propan-2-yl-1,3-diazinane-2,4,6-trione also has some limitations, including its cost and the difficulty of synthesizing large quantities of the compound.
Orientations Futures
There are several possible future directions for research on 5-Bromo-5-propan-2-yl-1,3-diazinane-2,4,6-trione. One direction is to further investigate its anti-tumor properties and its potential use in cancer treatment. Another direction is to explore its anti-inflammatory and antioxidant properties and its potential use in the treatment of other diseases, such as Alzheimer's disease. Additionally, research could be conducted to optimize the synthesis of 5-Bromo-5-propan-2-yl-1,3-diazinane-2,4,6-trione and to develop more efficient and cost-effective methods for producing the compound.
Méthodes De Synthèse
The synthesis of 5-Bromo-5-propan-2-yl-1,3-diazinane-2,4,6-trione involves the reaction of 5-bromo-5-(2-hydroxypropyl)-1,3-diazinane-2,4,6-trione with propylene oxide. The reaction is typically carried out in the presence of a base catalyst, such as potassium carbonate, and a solvent, such as acetonitrile. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
Applications De Recherche Scientifique
5-Bromo-5-propan-2-yl-1,3-diazinane-2,4,6-trione has been the subject of scientific research due to its potential applications in various fields. For example, 5-Bromo-5-propan-2-yl-1,3-diazinane-2,4,6-trione has been studied for its anti-tumor properties. In one study, 5-Bromo-5-propan-2-yl-1,3-diazinane-2,4,6-trione was found to inhibit the growth of human leukemia cells in vitro. 5-Bromo-5-propan-2-yl-1,3-diazinane-2,4,6-trione has also been studied for its potential use as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate a photosensitizing agent to destroy cancer cells.
Propriétés
Numéro CAS |
16952-71-9 |
|---|---|
Formule moléculaire |
C7H9BrN2O3 |
Poids moléculaire |
249.06 g/mol |
Nom IUPAC |
5-bromo-5-propan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C7H9BrN2O3/c1-3(2)7(8)4(11)9-6(13)10-5(7)12/h3H,1-2H3,(H2,9,10,11,12,13) |
Clé InChI |
VDWQDWRNMYXLOV-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=O)NC(=O)NC1=O)Br |
SMILES canonique |
CC(C)C1(C(=O)NC(=O)NC1=O)Br |
Autres numéros CAS |
16952-71-9 |
Solubilité |
0.01 M |
Synonymes |
5-bromo-5-propan-2-yl-1,3-diazinane-2,4,6-trione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



